

Benchmarking VPC01091.4: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VPC01091.4

Cat. No.: B12368276

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of **VPC01091.4** against established standards, offering objective data to inform research and development decisions. **VPC01091.4** is a non-phosphorylatable analog of FTY720 (Fingolimod) with a dual mechanism of action: inhibition of the TRPM7 ion channel and selective agonism of the S1PR1 receptor, coupled with S1PR3 antagonism. This profile presents a unique therapeutic potential by decoupling the anti-inflammatory effects from the lymphopenia typically associated with FTY720.

Executive Summary

VPC01091.4 demonstrates potent inhibition of the TRPM7 ion channel, comparable to FTY720. As a selective S1PR1 agonist, it offers a more targeted approach compared to the non-selective S1P receptor agonist FTY720. In vivo studies indicate that **VPC01091.4** exhibits significant anti-inflammatory effects, on par with FTY720 in specific models, without inducing lymphopenia. This guide presents a detailed analysis of its performance, supported by experimental data and protocols.

Data Presentation

Table 1: TRPM7 Inhibition Performance

Compound	Target	IC50 (μM)	Notes
VPC01091.4	TRPM7	0.665	Potent inhibitor of TRPM7 ion channel activity.
AAL-149	TRPM7	1.081	A non-phosphorylatable FTY720 analog.
FTY720 (Fingolimod)	TRPM7	0.72	Non-phosphorylated form inhibits TRPM7. [1]

Table 2: S1P Receptor Activity Profile

Compound	Primary Target(s)	Agonist/Antagonist	Selectivity	EC50 (nM)
VPC01091.4	S1PR1, S1PR3	Agonist (S1PR1), Antagonist (S1PR3)	Selective	Not explicitly reported in the reviewed literature. For context, other selective S1PR1 agonists like CS-2100 and CYM-5541 have EC50 values of 4.0 nM and 72-132 nM, respectively. [2]
FTY720-P (Fingolimod-phosphate)	S1PR1, S1PR3, S1PR4, S1PR5	Agonist	Non-selective	FTY720-P is a potent agonist for S1PR1, S1PR3, S1PR4, and S1PR5. A specific EC50 for S1PR1 was not found in the reviewed literature, though it weakly activates S1P2 with an EC50 of 359 ± 69 nM. [3]

Table 3: In Vivo Anti-inflammatory Performance

Compound	Experimental Model	Key Findings	Quantitative Comparison
VPC01091.4	Mouse Model of Endotoxemia	Reduces systemic inflammation and disease severity without impacting blood lymphocyte counts.[4]	In a lung ischemia-reperfusion injury model, VPC01091 significantly reduced proinflammatory cytokines (IL-6, IL-17, IL-12/IL-23 p40, CCL-2, and TNF- α).[5]
FTY720 (Fingolimod)	Mouse Model of Endotoxemia/Sepsis	Demonstrates potent anti-inflammatory effects.[6]	In the same lung ischemia-reperfusion injury model, FTY720 showed a comparable reduction in proinflammatory cytokines to VPC01091, with no significant differences observed between the two treatment groups. [5] FTY720 has also been shown to dose-dependently inhibit IL-1 β , IL-6, and TNF- α protein levels in a model of <i>Aggregatibacter actinomycetemcomitans</i> -induced inflammation.[7]

Experimental Protocols

Patch-Clamp Electrophysiology for TRPM7 Inhibition Assay

Objective: To measure the inhibitory effect of compounds on TRPM7 channel currents.

Methodology:

- **Cell Culture:** Human embryonic kidney (HEK293) cells stably expressing TRPM7 are cultured in appropriate media.
- **Electrophysiological Recording:** Whole-cell patch-clamp recordings are performed. The standard external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The pipette solution contains (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, and 10 EGTA, adjusted to pH 7.2 with CsOH.
- **Current Elicitation:** TRPM7 currents are elicited by voltage ramps from -100 mV to +100 mV over 200 ms from a holding potential of -60 mV.
- **Compound Application:** Test compounds (**VPC01091.4**, AAL-149, FTY720) are applied at varying concentrations to the bath solution.
- **Data Analysis:** The current amplitude at +80 mV is measured before and after compound application. The concentration-response curve is fitted with a Hill equation to determine the IC₅₀ value.

Mouse Endotoxemia Model for In Vivo Anti-inflammatory Assessment

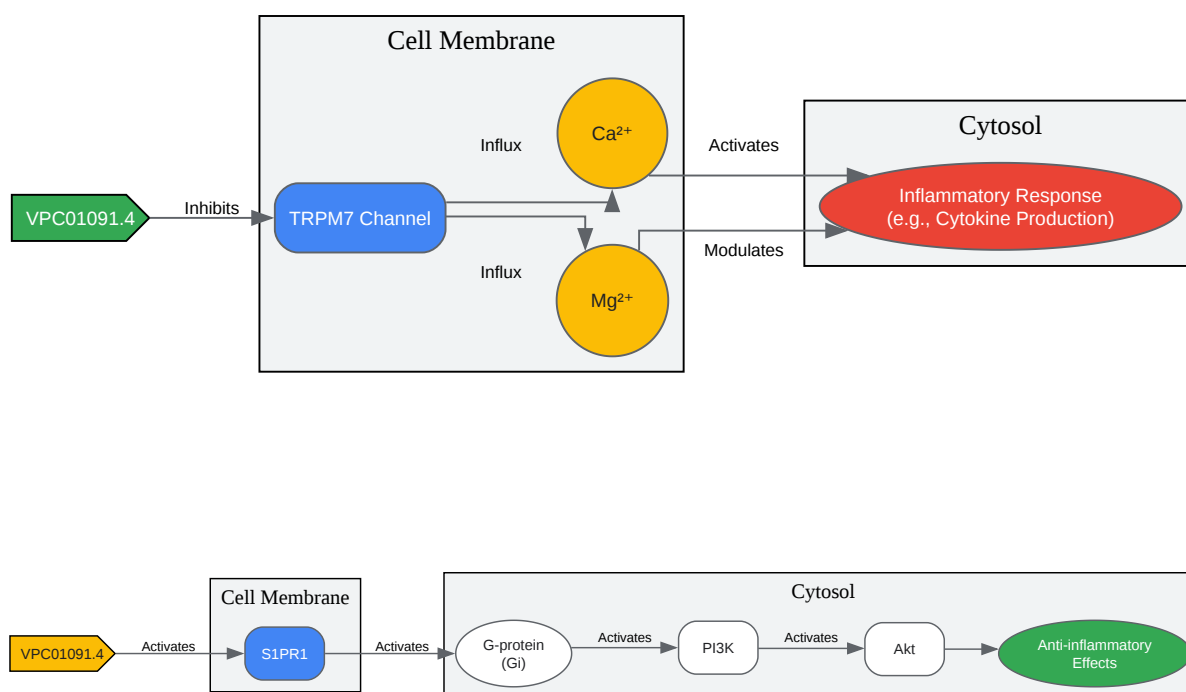
Objective: To evaluate the anti-inflammatory efficacy of compounds in a model of systemic inflammation.

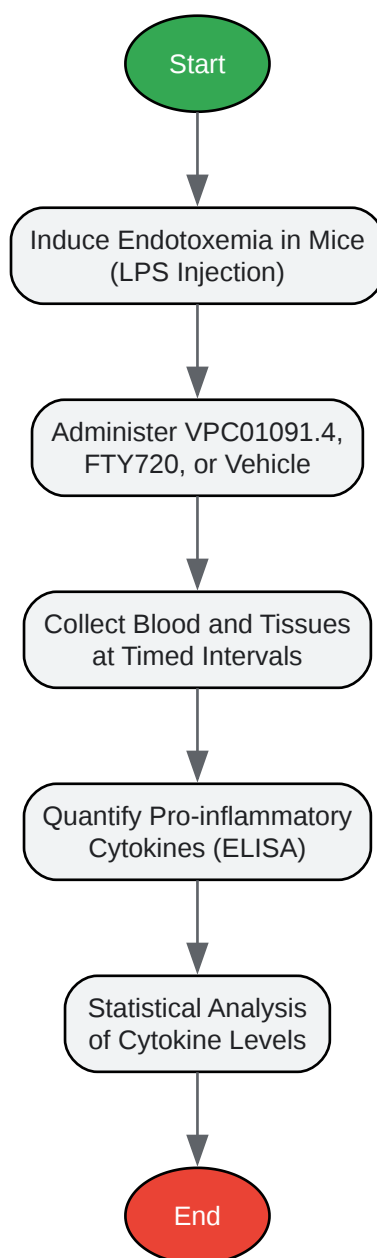
Methodology:

- **Animal Model:** Male C57BL/6 mice (8-10 weeks old) are used.
- **Endotoxemia Induction:** Mice are injected intraperitoneally with lipopolysaccharide (LPS) from *E. coli* at a dose of 5-10 mg/kg to induce a systemic inflammatory response.

- **Compound Administration:** Test compounds (**VPC01091.4** or FTY720) or vehicle are administered, typically via intraperitoneal or oral route, at a specified time before or after LPS challenge.
- **Sample Collection:** At various time points post-LPS injection (e.g., 2, 6, 24 hours), blood is collected via cardiac puncture, and tissues (e.g., spleen, liver, lungs) are harvested.
- **Cytokine Analysis:** Serum levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β) are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
- **Statistical Analysis:** Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects.

Signaling Pathway and Experimental Workflow Diagrams





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate receptor 1 agonism attenuates lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FTY720 inhibited proinflammatory cytokine release and osteoclastogenesis induced by Aggregatibacter actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking VPC01091.4: A Comparative Performance Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368276#benchmarking-vpc01091-4-performance-against-known-standards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com